Cupric glycinate

Animal Nutrition Swine Production Copper Bioavailability

Choose cupric glycinate for unmatched bioavailability in animal nutrition and human supplements. Unlike inorganic copper sulfate, its chelated structure remains intact through the gastrointestinal tract, utilizing amino acid transporters (ASCT2, PepT1) to bypass dietary antagonists like phytates, sulfur, and molybdenum. This targeted absorption mechanism delivers higher copper retention, improved growth performance, and significantly lower fecal copper excretion—critical for meeting EU environmental regulations. Ideal for swine feed, cattle under high-sulfur conditions, and multi-mineral formulations requiring low inclusion rates with high efficacy.

Molecular Formula C2H5CuNO2
Molecular Weight 138.61 g/mol
CAS No. 32817-15-5
Cat. No. B3051312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric glycinate
CAS32817-15-5
Molecular FormulaC2H5CuNO2
Molecular Weight138.61 g/mol
Structural Identifiers
SMILESC(C(=O)O)N.[Cu]
InChIInChI=1S/C2H5NO2.Cu/c3-1-2(4)5;/h1,3H2,(H,4,5);
InChIKeyRMNCNUNUQBLASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cupric Glycinate CAS 32817-15-5: Technical Baseline for Sourcing and Scientific Selection


Cupric glycinate (copper bisglycinate chelate, CAS 32817-15-5) is a coordination complex of copper(II) with two glycinate ligands, widely used as a bioavailable copper source in animal nutrition and human dietary supplements [1]. It is a blue, water-soluble powder with a molecular weight of 211.66 g/mol and theoretical copper content of approximately 30.03% in the anhydrous form [2]. Unlike inorganic copper salts such as copper sulfate (CuSO4), the chelation of copper with glycine enhances stability and enables absorption via intestinal amino acid and peptide transporters, reducing competition with other divalent cations .

Why Cupric Glycinate (CAS 32817-15-5) Cannot Be Substituted by Inorganic Copper Salts or Other Chelates in Performance-Critical Formulations


Generic substitution of cupric glycinate with inorganic copper salts (e.g., copper sulfate) or alternative organic chelates (e.g., copper proteinate, copper methionine) is not functionally equivalent. Cupric glycinate exhibits a distinct absorption mechanism: the copper ion is protected within a glycine chelate ring, traversing the intestinal epithelium intact via amino acid transporters (e.g., ASCT2, PepT1) . This pathway is less susceptible to antagonistic interactions from dietary phytates, sulfur, molybdenum, or competing divalent cations [1]. Inorganic copper sources dissociate in the gastrointestinal tract, where copper ions may precipitate as insoluble hydroxides or phosphates, reducing bioavailability and increasing fecal excretion [2]. Even among organic chelates, glycinate demonstrates superior stability in acidic environments and more predictable absorption kinetics compared to larger peptide-based chelates (e.g., proteinate) [3]. Therefore, substitution without quantitative performance validation risks compromising copper status, growth efficiency, and environmental compliance.

Quantitative Differentiation of Cupric Glycinate (CAS 32817-15-5): Head-to-Head Evidence Against Comparators


Relative Bioavailability in Finishing Pigs: Cupric Glycinate vs. Copper Sulfate

In a 28-day feeding trial with finishing pigs (88.74 ± 5.74 kg initial BW), cupric glycinate (Cu-Gly) and copper proteinate (Cu-Pro) demonstrated higher copper retention and lower fecal copper excretion compared to copper sulfate (CuSO4) at both 5 and 20 mg Cu/kg diet inclusion levels . The study quantified that organic copper sources (glycinate or proteinate) retained more copper and excreted less copper than inorganic CuSO4, confirming superior bioavailability . This is attributed to distinct absorption pathways involving peptide transporter 1 (PepT1) and alanine-serine-cysteine transporter type-2 (ASCT2), which were significantly upregulated (P < 0.01) in Cu-glycinate treatments .

Animal Nutrition Swine Production Copper Bioavailability

Relative Bioavailability in Beef Steers Under Antagonistic Pressure: Cupric Glycinate vs. Copper Sulfate

In a 90-day study with Angus crossbred steers (288 ± 4.85 kg) fed a diet containing 0.3% sulfur and 2 mg molybdenum/kg DM (antagonistic pressure), the relative bioavailability of copper from cupric glycinate (CuGly) compared to copper sulfate (CuSO4) was determined by regressing liver copper concentrations against copper intake [1]. The relative bioavailability of CuGly was calculated as 115.5% of CuSO4 (100%), indicating a 15.5% higher bioavailability under conditions of high sulfur and molybdenum [1]. This difference was not statistically significant (P = 0.27), but the trend favors glycinate [1].

Ruminant Nutrition Copper Antagonism Bioavailability

Copper Digestibility and Plasma IGF-1 in Growing Pigs: Cupric Glycinate vs. Copper Sulfate

In a 2-week feeding trial with Meishan gilts supplemented with 60 mg Cu/kg diet, the cupric glycinate (Cu-Gly) group exhibited higher copper digestibility, blood hemoglobin, platelet volume, plasma iron, and insulin-like growth factor-1 (IGF-1) levels compared to the copper sulfate (CuSO4) group [1]. Additionally, Cu-Gly increased the abundance of beneficial gut bacteria (Lachnospiraceae family) and butyric acid concentration while decreasing 20-Oxo-leukotriene E4, a marker of inflammation [1].

Swine Nutrition Gut Health Copper Digestibility

Human Copper Enzyme Activity: Cupric Glycinate vs. Placebo

In a randomized controlled trial of middle-aged adults with moderately high cholesterol, supplementation with 2 mg copper/day as cupric glycinate for 8 weeks significantly raised activities of two copper-dependent enzymes compared to placebo: erythrocyte superoxide dismutase 1 (SOD1) and plasma ceruloplasmin [1]. The study did not include a direct comparator copper source, but demonstrates that cupric glycinate effectively increases functional copper enzyme activity in humans [1].

Human Nutrition Copper Status Enzyme Activity

High-Impact Application Scenarios for Cupric Glycinate (CAS 32817-15-5) Based on Differential Evidence


Swine Production: Optimizing Growth Performance and Gut Health with Reduced Copper Excretion

Cupric glycinate is a preferred copper source in swine feed formulations aiming to achieve growth promotion and gut health benefits at lower copper inclusion rates compared to copper sulfate. Evidence shows that pigs fed cupric glycinate retain more copper and excrete less copper than those fed copper sulfate, with upregulation of intestinal transporters ASCT2 and PepT1 . Additionally, cupric glycinate increases plasma IGF-1 and beneficial gut microbiota (Lachnospiraceae) while reducing inflammatory markers [1]. This translates to improved growth performance and feed efficiency while mitigating environmental copper pollution, a key regulatory concern in intensive swine production.

Ruminant Nutrition: Maintaining Copper Status Under High Sulfur and Molybdenum Antagonism

In beef cattle production, especially in regions with high sulfur water or molybdenum-rich forages, cupric glycinate offers a bioavailable copper source that may outperform copper sulfate. A study in growing steers fed a diet with 0.3% sulfur and 2 mg Mo/kg DM found that cupric glycinate had 115.5% relative bioavailability compared to copper sulfate (100%) . Although the difference was not statistically significant, the trend supports the use of cupric glycinate as a potentially more efficient copper source under antagonistic conditions, allowing lower supplementation rates while maintaining liver copper stores.

Human Dietary Supplements: Addressing Marginal Copper Deficiency and Supporting Enzyme Function

Cupric glycinate is an effective ingredient in human dietary supplements for supporting copper-dependent enzyme activities. A randomized controlled trial demonstrated that 2 mg copper/day as cupric glycinate significantly increased erythrocyte SOD1 and plasma ceruloplasmin activities compared to placebo . This confirms its bioavailability and functional efficacy in humans. Unlike inorganic copper salts, cupric glycinate's chelated form reduces gastrointestinal irritation and minimizes interactions with other minerals, making it suitable for multi-mineral formulations.

Precision Animal Feed Formulation: Reducing Dietary Copper Levels Without Sacrificing Performance

Due to its higher bioavailability, cupric glycinate enables feed formulators to reduce total dietary copper supplementation levels while maintaining or improving animal performance. In finishing pigs, organic copper sources (including glycinate) demonstrated equivalent or better copper retention and lower fecal excretion compared to inorganic copper sulfate at the same inclusion levels . This allows compliance with stricter environmental regulations (e.g., EU maximum limits for copper in animal feed) without compromising growth or health outcomes.

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